molecular formula C9H13BrN2O B13009696 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol

Cat. No.: B13009696
M. Wt: 245.12 g/mol
InChI Key: ZCARCZSLZIFMED-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is an organic compound that features a brominated pyridine ring attached to an ethylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethylaminoethanol group. One common method includes:

    Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Amination: The brominated intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.

    Hydroxylation: Finally, the hydroxyl group is introduced through a reaction with an appropriate hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination, and amination processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylaminoethanol moiety can form hydrogen bonds with active site residues. This dual interaction facilitates the compound’s binding and modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-3-yl)-2-(ethylamino)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-3-yl)-2-(ethylamino)ethanol: Contains a fluorine atom instead of bromine.

    1-(5-Iodopyridin-3-yl)-2-(ethylamino)ethanol: Features an iodine atom in place of bromine.

Uniqueness

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-2-(ethylamino)ethanol

InChI

InChI=1S/C9H13BrN2O/c1-2-11-6-9(13)7-3-8(10)5-12-4-7/h3-5,9,11,13H,2,6H2,1H3

InChI Key

ZCARCZSLZIFMED-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC(=CN=C1)Br)O

Origin of Product

United States

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